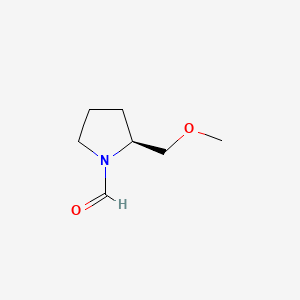
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a pyrrolidine ring and a methoxymethyl group, contributes to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as (S)-proline.
Methoxymethylation: The introduction
生物活性
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with significant implications in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS Number : 63126-45-4
The compound features a pyrrolidine ring, a methoxymethyl substituent, and an aldehyde functional group, contributing to its unique reactivity and biological interactions.
This compound acts primarily as a ligand, interacting with various biological targets such as enzymes and receptors. The interaction mechanisms include:
- Hydrogen Bonding : Stabilizes the compound within the active site of target molecules.
- Hydrophobic Interactions : Enhances binding affinity to lipid-soluble proteins.
These interactions suggest a role in modulating enzymatic activities and influencing receptor-mediated pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including phospholipase A2, which is crucial in inflammatory processes.
- Antimicrobial Properties : The compound demonstrates activity against several pathogens, including both Gram-positive and Gram-negative bacteria .
- Potential as a Chiral Catalyst : Its chiral nature allows it to function as a catalyst in asymmetric synthesis, which is vital for producing enantiopure pharmaceuticals.
Case Studies
- Enzyme Interaction Studies : In vitro assays have demonstrated that this compound can significantly inhibit the activity of phospholipase A2, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Efficacy : A study evaluated its effectiveness against E. coli and Staphylococcus aureus, revealing a notable reduction in bacterial growth rates when treated with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₇H₁₃NO₂ | Contains methoxymethyl group; exhibits chiral properties |
| 1-Pyrrolidinecarboxaldehyde | C₆H₉NO | Lacks methoxymethyl group; used in different synthetic routes |
| N-Methyl-2-(methoxymethyl)pyrrolidine | C₈H₁₅N | Methyl group on nitrogen; alters biological activity |
The unique methoxymethyl substitution in this compound enhances its solubility and reactivity compared to similar compounds.
科学的研究の応用
Chiral Synthesis
Overview
Chirality is a crucial aspect in the development of pharmaceuticals, as the efficacy and safety of drugs can depend on their stereochemistry. (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde serves as a chiral building block in the synthesis of various biologically active compounds.
Applications
- Synthesis of Amino Acids : This compound can be utilized in the asymmetric synthesis of amino acids, which are fundamental components in drug design and development.
- Ligand Development : It is often used as a ligand in asymmetric catalysis, enhancing the selectivity and yield of reactions involving carbonyl compounds.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves inhibiting bacterial growth by interfering with essential metabolic pathways.
Case Study
A study published in ACS Catalysis demonstrated the compound's effectiveness in inhibiting specific bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Biological Research
Mechanism of Action
The compound has been investigated for its role in modulating biological pathways. It has shown promise in inhibiting certain enzymes that are critical for pathogen survival.
Research Findings
- Inhibition of Enzymatic Activity : In laboratory settings, this compound has been tested against various enzymes, revealing its potential as an inhibitor for specific targets involved in disease processes.
Data Tables
| Application Area | Specific Uses | Findings/Results |
|---|---|---|
| Chiral Synthesis | Building block for amino acids | Enhanced selectivity in reactions |
| Pharmaceutical Development | Antibiotic candidate | Effective against multiple strains |
| Biological Research | Enzyme inhibition studies | Significant inhibition observed |
特性
CAS番号 |
63126-45-4 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
2-(methoxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3 |
InChIキー |
JNIOQRWRORXADR-UHFFFAOYSA-N |
SMILES |
COCC1CCCN1C=O |
正規SMILES |
COCC1CCCN1C=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















